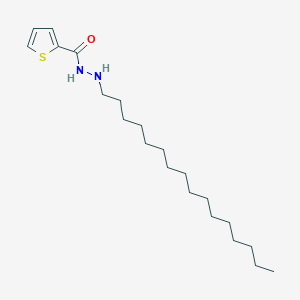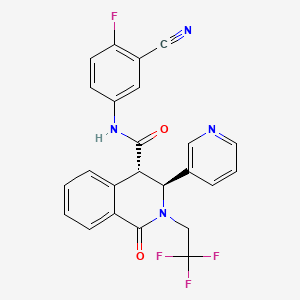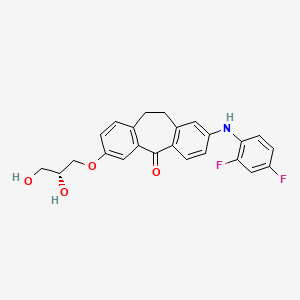![molecular formula C24H27N4NaO7S B610936 Sodium 2-{[(Z)-{5-[4-(dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-1,2,6,7,8,9-hexahydro-3H-pyrrolo[3,2-h]isoquinolin-3-ylidene}amino]oxy}-4-hydroxybutanoate](/img/structure/B610936.png)
Sodium 2-{[(Z)-{5-[4-(dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-1,2,6,7,8,9-hexahydro-3H-pyrrolo[3,2-h]isoquinolin-3-ylidene}amino]oxy}-4-hydroxybutanoate
Übersicht
Beschreibung
Diese Verbindung wurde ursprünglich von NTG Nordic Transport Group A/S entwickelt und auf ihr Potenzial für therapeutische Anwendungen bei der Behandlung von Erkrankungen des Nervensystems, Herz-Kreislauf-Erkrankungen, diabetischer peripherer neuropathischer Schmerzen, Epilepsie und Schlaganfall untersucht .
Herstellungsmethoden
Die Synthese von NS 1209 umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und deren anschließende Reaktion unter bestimmten Bedingungen. Der detaillierte Syntheseweg und die Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass NS 1209 Ratten, die einen elektrisch induzierten Status epilepticus durchlaufen, in Dosen von bis zu 50 mg/kg gefolgt von einer intravenösen Infusion von 5 mg/kg für bis zu 24 Stunden sicher verabreicht werden kann .
Wissenschaftliche Forschungsanwendungen
Chemie: NS 1209 wird als Forschungswerkzeug zur Untersuchung der Eigenschaften und Funktionen des Alpha-Amino-3-Hydroxy-5-Methyl-4-Isoxazolpropionsäure-Rezeptors verwendet.
Biologie: NS 1209 wird verwendet, um die Rolle des Alpha-Amino-3-Hydroxy-5-Methyl-4-Isoxazolpropionsäure-Rezeptors in verschiedenen biologischen Prozessen zu untersuchen.
Medizin: NS 1209 hat in Tiermodellen von Schlaganfall, neuropathischen Schmerzen und Epilepsie eine neuroprotektive Wirkung gezeigt. .
Wirkmechanismus
NS 1209 entfaltet seine Wirkung durch Antagonisierung des Alpha-Amino-3-Hydroxy-5-Methyl-4-Isoxazolpropionsäure-Rezeptors, einem Typ von Glutamat-Rezeptor. Durch Blockierung der exzitatorischen Wirkung von Glutamat auf diese Rezeptoren kann NS 1209 die neuronale Erregbarkeit reduzieren und vor Neurodegeneration schützen. Dieser Wirkmechanismus macht NS 1209 zu einem vielversprechenden Kandidaten für die Behandlung von Erkrankungen wie Epilepsie, neuropathischen Schmerzen und Schlaganfall .
Vorbereitungsmethoden
The synthesis of NS 1209 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that NS 1209 can be safely administered to rats undergoing electrically induced status epilepticus at doses up to 50 mg/kg followed by intravenous infusion of 5 mg/kg for up to 24 hours .
Analyse Chemischer Reaktionen
NS 1209 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.
Substitution: Diese Reaktion beinhaltet den Ersatz eines Atoms oder einer Atomgruppe in der Verbindung durch ein anderes Atom oder eine andere Atomgruppe.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab .
Wirkmechanismus
NS 1209 exerts its effects by antagonizing the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor, which is a type of glutamate receptor. By blocking the excitatory effect of glutamate on these receptors, NS 1209 can reduce neuronal excitability and protect against neurodegeneration. This mechanism of action makes NS 1209 a promising candidate for the treatment of conditions such as epilepsy, neuropathic pain, and stroke .
Vergleich Mit ähnlichen Verbindungen
NS 1209 ähnelt anderen Antagonisten des Alpha-Amino-3-Hydroxy-5-Methyl-4-Isoxazolpropionsäure-Rezeptors, wie z. B. 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzochinoxalin und 6-(1-Imidazolyl)-7-nitrochinoxalin-2,3-dion. NS 1209 ist einzigartig in seiner hohen Selektivität und Wasserlöslichkeit, die zu seiner neuroprotektiven Aktivität und potenziellen therapeutischen Anwendungen beitragen .
Ähnliche Verbindungen umfassen:
- 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzochinoxalin
- 6-(1-Imidazolyl)-7-nitrochinoxalin-2,3-dion
- Topiramat
- Talampanel
Diese Verbindungen teilen ähnliche Wirkmechanismen, unterscheiden sich jedoch in ihrer Selektivität, Löslichkeit und ihrem therapeutischen Potenzial .
Eigenschaften
IUPAC Name |
sodium;2-[(Z)-[5-[4-(dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-1,6,7,9-tetrahydropyrrolo[3,2-h]isoquinolin-3-ylidene]amino]oxy-4-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O7S.Na/c1-27(2)36(33,34)15-6-4-14(5-7-15)17-12-18-21(19-13-28(3)10-8-16(17)19)25-23(30)22(18)26-35-20(9-11-29)24(31)32;/h4-7,12,20,29H,8-11,13H2,1-3H3,(H,31,32)(H,25,26,30);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWVBTBLBYYUTR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C3=C(C=C2C4=CC=C(C=C4)S(=O)(=O)N(C)C)C(=NOC(CCO)C(=O)[O-])C(=O)N3.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=C(C1)C3=C(C=C2C4=CC=C(C=C4)S(=O)(=O)N(C)C)/C(=N/OC(CCO)C(=O)[O-])/C(=O)N3.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N4NaO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![disodium;2-[5-[6-(5-tert-butyl-1,3-benzoxazol-2-yl)naphthalen-2-yl]oxypentyl]propanedioate](/img/structure/B610859.png)

![2-[4-(2-fluoro-4-methylsulfonylphenyl)-2-methylpiperazin-1-yl]-N-[(1S,3R)-5-hydroxy-2-adamantyl]pyrimidine-4-carboxamide](/img/structure/B610865.png)

![N-benzyl-2-[[6-[(2-chloroacetyl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide](/img/structure/B610867.png)

![(2S,3S)-3-hydroxy-2-[3-(6-pentoxynaphthalen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide;hydrochloride](/img/structure/B610874.png)
